molecular formula C26H25FN4O4S B11365220 2-(ethylsulfonyl)-N-(4-fluorophenyl)-5-[(furan-2-ylmethyl)(4-methylbenzyl)amino]pyrimidine-4-carboxamide

2-(ethylsulfonyl)-N-(4-fluorophenyl)-5-[(furan-2-ylmethyl)(4-methylbenzyl)amino]pyrimidine-4-carboxamide

Cat. No.: B11365220
M. Wt: 508.6 g/mol
InChI Key: JVNBIQDQIPTGKR-UHFFFAOYSA-N
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Description

2-(ETHANESULFONYL)-N-(4-FLUOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a pyrimidine core, a fluorophenyl group, and a furan-2-yl moiety. Its multifaceted structure allows it to participate in various chemical reactions and makes it a valuable tool in different fields of study.

Preparation Methods

The synthesis of 2-(ETHANESULFONYL)-N-(4-FLUOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the pyrimidine core, followed by the introduction of the ethane sulfonyl group, the fluorophenyl group, and the furan-2-yl moiety. Industrial production methods often utilize continuous-flow techniques to optimize reaction conditions and improve yield. For example, the use of immobilized enzymes in continuous-flow reactors can enhance the stereoselectivity and efficiency of the synthesis process .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols .

Scientific Research Applications

2-(ETHANESULFONYL)-N-(4-FLUOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme activity and protein interactions. In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases. Additionally, its unique structure makes it a valuable tool in the development of new materials and industrial processes .

Mechanism of Action

The mechanism of action of 2-(ETHANESULFONYL)-N-(4-FLUOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This binding can lead to the inhibition or activation of various biochemical pathways, resulting in therapeutic effects. For example, in cancer research, the compound may inhibit the activity of enzymes involved in cell proliferation, thereby reducing tumor growth .

Comparison with Similar Compounds

When compared to similar compounds, 2-(ETHANESULFONYL)-N-(4-FLUOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups. Similar compounds include those with pyrimidine cores and various substituents, such as 4-fluorophenyl and furan-2-yl groups. the presence of the ethane sulfonyl group and the specific arrangement of substituents in this compound confer distinct chemical properties and biological activities .

Properties

Molecular Formula

C26H25FN4O4S

Molecular Weight

508.6 g/mol

IUPAC Name

2-ethylsulfonyl-N-(4-fluorophenyl)-5-[furan-2-ylmethyl-[(4-methylphenyl)methyl]amino]pyrimidine-4-carboxamide

InChI

InChI=1S/C26H25FN4O4S/c1-3-36(33,34)26-28-15-23(24(30-26)25(32)29-21-12-10-20(27)11-13-21)31(17-22-5-4-14-35-22)16-19-8-6-18(2)7-9-19/h4-15H,3,16-17H2,1-2H3,(H,29,32)

InChI Key

JVNBIQDQIPTGKR-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)F)N(CC3=CC=C(C=C3)C)CC4=CC=CO4

Origin of Product

United States

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